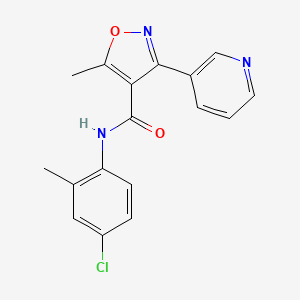

N-(4-chloro-2-methylphenyl)-5-methyl-3-(pyridin-3-yl)-1,2-oxazole-4-carboxamide

Description

Properties

IUPAC Name |

N-(4-chloro-2-methylphenyl)-5-methyl-3-pyridin-3-yl-1,2-oxazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClN3O2/c1-10-8-13(18)5-6-14(10)20-17(22)15-11(2)23-21-16(15)12-4-3-7-19-9-12/h3-9H,1-2H3,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFCXPCDGSQHUFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)NC(=O)C2=C(ON=C2C3=CN=CC=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-chloro-2-methylphenyl)-5-methyl-3-(pyridin-3-yl)-1,2-oxazole-4-carboxamide, commonly referred to by its CAS number 1358044-81-1, is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings on the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant case studies.

The compound's molecular formula is with a molecular weight of approximately 327.77 g/mol. Its structure features a chloro-substituted phenyl group, a pyridine moiety, and an oxazole ring, which contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₄ClN₃O₂ |

| Molecular Weight | 327.77 g/mol |

| CAS Number | 1358044-81-1 |

Anticancer Activity

Research indicates that compounds containing oxazole derivatives exhibit significant anticancer properties. The compound under investigation has shown promise in inhibiting the proliferation of various cancer cell lines. For instance, studies have demonstrated that derivatives of oxazole can inhibit key signaling pathways involved in cancer progression, such as the MAPK pathway .

Case Study:

In a study assessing the cytotoxic effects of similar compounds on HeLa cells (cervical cancer), it was found that specific substitutions on the oxazole ring enhanced anti-proliferative activity significantly . The compound's ability to induce apoptosis in cancer cells may be attributed to its interaction with cellular signaling pathways.

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. Similar oxazole derivatives have shown effectiveness against various bacterial strains, including drug-resistant strains of Mycobacterium tuberculosis and Staphylococcus aureus .

Research Findings:

In vitro studies revealed that certain derivatives exhibited minimum inhibitory concentrations (MICs) in the range of 4–8 µM against susceptible strains of M. tuberculosis . This suggests that modifications to the oxazole structure can enhance antimicrobial efficacy.

Anti-inflammatory Activity

The compound's anti-inflammatory properties are noteworthy as well. It has been reported that oxazole derivatives can inhibit the release of pro-inflammatory cytokines such as TNF-alpha and IL-6 in response to lipopolysaccharide (LPS) stimulation in macrophages .

Mechanism of Action:

The anti-inflammatory effects are believed to stem from the inhibition of NF-kB signaling pathways, which are crucial for the expression of inflammatory mediators .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is essential for optimizing the biological activity of this compound. Variations in substituents on the oxazole ring and the phenyl group can significantly influence its pharmacological profile.

Key SAR Insights:

- Chloro Substitution: The presence of a chloro group enhances lipophilicity and may improve binding affinity to biological targets.

- Pyridine Moiety: The pyridine ring contributes to increased solubility and bioavailability.

- Oxazole Ring: Modifications on this ring can lead to enhanced anticancer and antimicrobial activities.

Scientific Research Applications

Anti-Cancer Activity

N-(4-chloro-2-methylphenyl)-5-methyl-3-(pyridin-3-yl)-1,2-oxazole-4-carboxamide has been studied for its anti-cancer properties . It exhibits significant biological activity by inhibiting enzymes involved in cell proliferation, particularly tyrosine kinases. This inhibition can lead to antiproliferative effects on cancer cells, making it a candidate for further development in cancer therapies.

Mechanism of Action :

- The compound may interact with specific molecular targets involved in cancer cell signaling pathways.

- Molecular docking studies indicate favorable binding affinities with receptors and enzymes associated with tumor growth and proliferation.

Drug Development Potential

The unique structure of this compound allows for further modifications to enhance its efficacy or reduce side effects. It may serve as a starting material for synthesizing more complex molecules with desired therapeutic properties. Its potential applications include:

- Development of pharmaceuticals targeting specific biochemical pathways.

- Investigation of its interactions with various biological systems to optimize therapeutic outcomes.

Material Science Applications

Researchers are also exploring the physical properties of this compound for applications in organic electronics and material science. The presence of heterocyclic rings and aromatic groups can lead to interesting photophysical or electrical properties that could be harnessed in new materials.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : N-(4-Chloro-2-methylphenyl)-5-methyl-3-(pyridin-3-yl)-1,2-oxazole-4-carboxamide

- CAS No.: 1358044-81-1

- Molecular Formula : C₁₇H₁₄ClN₃O₂

- Molecular Weight : 327.77 g/mol

- Structure : Features a 1,2-oxazole core substituted with a pyridin-3-yl group at position 3, a methyl group at position 5, and a carboxamide-linked 4-chloro-2-methylphenyl moiety at position 4 .

Physicochemical Properties :

- Storage : Recommended at ambient temperature; stability under specific conditions (e.g., humidity, light) is unspecified .

Comparison with Structural Analogs

Substituent Variations and Molecular Properties

| Compound Name (CAS No.) | Key Substituents | Molecular Formula | MW (g/mol) | logP/logD | pKa |

|---|---|---|---|---|---|

| Target Compound (1358044-81-1) | 4-Chloro-2-methylphenyl, pyridin-3-yl | C₁₇H₁₄ClN₃O₂ | 327.77 | ~2.9* | Not reported |

| F082-0005 (N/A) | 2-(Trifluoromethyl)phenyl, pyridin-3-yl | C₁₇H₁₂F₃N₃O₂ | 347.3 | 2.906 | 11.68 |

| 3-(2-Chloro-6-fluorophenyl) analog (895685-05-9) | 2-Chloro-6-fluorophenyl, 3,4-dimethoxybenzyl | C₂₀H₁₈ClFN₂O₄ | 404.82 | ~1.296† | 13.08 |

| N-[4-(1,3-benzoxazol-2-yl)phenyl] analog (1179407-46-5) | Benzoxazol-2-yl, phenyl | C₂₄H₁₇N₃O₃ | 395.41 | Not reported | Not reported |

| 5-Methyl-N-{4-[(4-methyl-2-pyrimidinyl)sulfamoyl]phenyl} analog (N/A) | 4-Methylpyrimidinyl-sulfamoylphenyl, phenyl | C₂₂H₂₀N₄O₄S | 444.49 | Not reported | Not reported |

| 3-(2-Chlorophenyl)-N-pyridin-3-yl analog (N/A) | 2-Chlorophenyl, pyridin-3-yl | C₁₆H₁₂ClN₃O₂ | 313.74 | Not reported | Not reported |

*Estimated based on F082-0005’s logP.

†Density reported as 1.296 g/cm³; logP inferred from structural similarity .

Key Observations :

- Lipophilicity: The trifluoromethyl group in F082-0005 increases logP (2.906 vs.

- Electronic Effects : The 3,4-dimethoxybenzyl group in the 895685-05-9 analog introduces electron-donating methoxy groups, raising pKa (13.08) and altering ionization under physiological conditions .

- Molecular Weight : The benzoxazole-containing analog (395.41 g/mol) exceeds Lipinski’s rule of five threshold (MW < 500), which may limit oral bioavailability .

Preparation Methods

General Synthetic Strategy

The synthesis of N-(4-chloro-2-methylphenyl)-5-methyl-3-(pyridin-3-yl)-1,2-oxazole-4-carboxamide typically proceeds via:

- Construction of the 1,2-oxazole ring bearing the 5-methyl and 3-(pyridin-3-yl) substituents.

- Preparation of the carboxylic acid or activated carboxylic acid derivative at the 4-position of the oxazole.

- Coupling of this acid derivative with 4-chloro-2-methylaniline (the amino component) to form the carboxamide linkage.

This approach aligns with classical amidation reactions between carboxylic acid derivatives and amines under condensation conditions.

Preparation of the 1,2-Oxazole Core

The 1,2-oxazole ring system can be synthesized by heterocyclization methods involving appropriate precursors such as amidoximes and carboxylic acid derivatives. Although the compound is a 1,2-oxazole (isoxazole), literature on related oxazole and isoxazole derivatives suggests the following approaches:

Cyclization of Amidoximes with Carboxylic Acid Derivatives: Amidoximes react with activated carboxylic acid derivatives (e.g., acid chlorides, esters, or anhydrides) under dehydrating or condensing conditions to form the oxazole ring. This method is well-documented for 1,2,4-oxadiazoles and is adaptable to isoxazoles with appropriate substrates.

1,3-Dipolar Cycloaddition: Another method involves 1,3-dipolar cycloaddition of nitrile oxides with nitriles, although this method is less favored due to lower yields and side reactions.

Microwave-Assisted Cyclization: Recent advances include microwave irradiation to accelerate the heterocyclization step, improving yields and reducing reaction times.

Formation of the Carboxamide Bond

The key step in preparing this compound is the amide bond formation between the oxazole-4-carboxylic acid derivative and 4-chloro-2-methylaniline.

Condensation Reaction: The carboxylic acid derivative (1) is reacted with the amino compound (2) in the presence of a condensing agent. Common condensing agents include carbodiimides (e.g., DCC, EDC), CDI, or other coupling reagents.

Reaction Conditions: The reaction is typically carried out in an inert solvent such as aromatic hydrocarbons (benzene, toluene, xylene), halogenated solvents (dichloromethane, chloroform), ethers (tetrahydrofuran, dioxane), or polar aprotic solvents (DMF, DMSO). Temperature ranges from -20 °C to 60 °C, with reaction times from 0.1 hours up to 5 days depending on conditions and reagents.

Stoichiometry: Equimolar or slight excess of either the carboxylic acid derivative or the amine can be used to drive the reaction to completion.

Catalytic and Palladium-Mediated Coupling Reactions

For the assembly of substituted oxazole derivatives, palladium-catalyzed coupling reactions may be employed:

Cross-Coupling: A palladium catalyst with a base (e.g., sodium carbonate, potassium carbonate) can facilitate coupling between halogenated intermediates and heteroaryl partners to form the substituted oxazole ring or append the pyridin-3-yl group.

Inert Atmosphere: These reactions are preferably conducted under inert gas atmospheres (e.g., nitrogen or argon) to prevent catalyst deactivation.

Analytical Characterization and Purification

After synthesis, the compound is purified and characterized by:

Chromatographic Techniques: Column chromatography or recrystallization to isolate the pure product.

Spectroscopic Methods: NMR (1H and 13C), HRMS, and IR spectroscopy to confirm structure and purity.

Physical Data: Melting point determination and chromatographic retention times.

Summary Table of Preparation Parameters

Research Findings and Optimization Notes

The choice of condensing agent and solvent critically affects yield and purity.

Microwave irradiation has been demonstrated to significantly reduce reaction times for heterocyclization steps while maintaining or improving yields.

Palladium-catalyzed cross-coupling reactions allow for efficient introduction of pyridinyl substituents onto the oxazole ring under mild conditions, expanding the scope of possible analogues.

Reaction temperature and stoichiometry must be carefully controlled to minimize side reactions and degradation.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(4-chloro-2-methylphenyl)-5-methyl-3-(pyridin-3-yl)-1,2-oxazole-4-carboxamide, and what key reaction conditions optimize yield?

- Methodology : The synthesis typically involves multi-step heterocyclic coupling. For example, describes a similar isoxazole-carboxamide synthesis using Suzuki-Miyaura coupling for pyridinyl group introduction, followed by amidation under reflux with a chloro-methylphenyl amine. Key conditions include:

- Catalyst : Pd(PPh₃)₄ for cross-coupling (70–80°C, DMF solvent).

- Amidation : EDCI/HOBt activation in anhydrous DCM at room temperature .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) achieves >95% purity.

Q. How is the compound structurally characterized, and which spectroscopic techniques are most reliable?

- Methodology :

- NMR : ¹H and ¹³C NMR (DMSO-d₆) identify substituents (e.g., pyridinyl protons at δ 8.5–9.0 ppm, methyl groups at δ 2.1–2.3 ppm) .

- HRMS : Confirms molecular weight (e.g., [M+H]+ calculated for C₁₈H₁₅ClN₃O₂: 340.0851).

- X-ray crystallography : Used in structurally analogous compounds ( ) to resolve bond angles and confirm regiochemistry .

Q. What in vitro assays are recommended for preliminary biological activity screening?

- Methodology :

- Kinase inhibition : Use ATP-Glo assays (e.g., against EGFR or VEGFR2) due to the pyridinyl and oxazole motifs’ affinity for kinase active sites .

- Antimicrobial screening : Broth microdilution (MIC determination) against Gram-positive/negative strains, given oxazole derivatives’ known antibacterial activity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize target affinity while minimizing off-target effects?

- Methodology :

- Substituent variation : Synthesize analogs with modified pyridinyl (e.g., 4-fluoro vs. 3-chloro) or oxazole (e.g., 5-ethyl vs. 5-methyl) groups. ’s comparative table (Compound Name | Structural Features | Activity) provides a template for tracking bioactivity changes .

- Molecular docking : Use AutoDock Vina to predict binding modes with targets (e.g., EGFR) and correlate with experimental IC₅₀ values .

Q. How can contradictory bioactivity data between in vitro and cell-based assays be resolved?

- Methodology :

- Solubility/pharmacokinetic profiling : Measure logP (HPLC) and plasma stability (LC-MS) to assess bioavailability discrepancies. highlights solubility challenges in furopyridine-carboxamides, suggesting PEG formulation adjustments .

- Metabolite identification : Incubate with liver microsomes (human/rat) and analyze via UPLC-QTOF to detect active/inactive metabolites .

Q. What strategies are effective for in vivo pharmacokinetic and toxicity profiling?

- Methodology :

- Rodent studies : Administer IV/PO (10 mg/kg) with serial blood sampling for AUC calculation. notes thienopyrimidine analogs’ hepatic clearance rates, guiding dose adjustments .

- Toxicogenomics : RNA-seq of liver/kidney tissues post-administration identifies off-target gene regulation .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported biological activity across similar compounds?

- Methodology :

- Cross-laboratory validation : Replicate assays under standardized conditions (e.g., ATP concentration in kinase assays). ’s synthesis of triazolo-thiazolo compounds emphasizes batch-to-batch consistency via strict pH control .

- Meta-analysis : Compare PubChem BioAssay data (e.g., AID 1259401) with in-house results to identify outlier protocols .

Methodological Tables

Key Considerations for Experimental Design

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.